molecular formula C13H19NO B13219592 [3-(2,5-Dimethylphenyl)pyrrolidin-3-yl]methanol

[3-(2,5-Dimethylphenyl)pyrrolidin-3-yl]methanol

Cat. No.: B13219592
M. Wt: 205.30 g/mol
InChI Key: UVKVWZLMVZRPEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-(2,5-Dimethylphenyl)pyrrolidin-3-yl]methanol is a chemical compound with the molecular formula C13H19NO. It features a pyrrolidine ring substituted with a 2,5-dimethylphenyl group and a hydroxymethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(2,5-Dimethylphenyl)pyrrolidin-3-yl]methanol typically involves the reaction of 2,5-dimethylphenylacetonitrile with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as lithium aluminum hydride (LiAlH4) to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted organic synthesis (MAOS) has been explored to increase synthetic efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

[3-(2,5-Dimethylphenyl)pyrrolidin-3-yl]methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

[3-(2,5-Dimethylphenyl)pyrrolidin-3-yl]methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of [3-(2,5-Dimethylphenyl)pyrrolidin-3-yl]methanol involves its interaction with specific molecular targets. For instance, docking analyses suggest that it may bind to certain protein pockets, influencing biological pathways and exerting its effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2-one: Another pyrrolidine derivative with different substituents.

    Pyrrolidine-2,5-diones: Compounds with additional functional groups on the pyrrolidine ring.

    Prolinol: A pyrrolidine derivative with a hydroxyl group.

Uniqueness

[3-(2,5-Dimethylphenyl)pyrrolidin-3-yl]methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrrolidine ring with a 2,5-dimethylphenyl group and a hydroxymethyl group makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

[3-(2,5-dimethylphenyl)pyrrolidin-3-yl]methanol

InChI

InChI=1S/C13H19NO/c1-10-3-4-11(2)12(7-10)13(9-15)5-6-14-8-13/h3-4,7,14-15H,5-6,8-9H2,1-2H3

InChI Key

UVKVWZLMVZRPEM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C2(CCNC2)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.